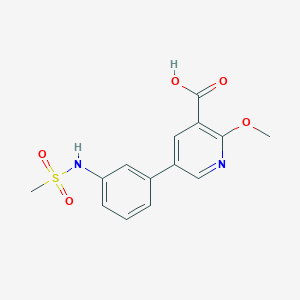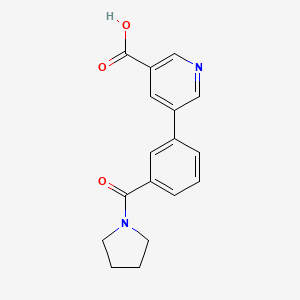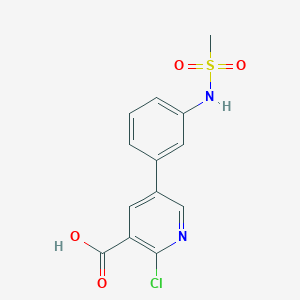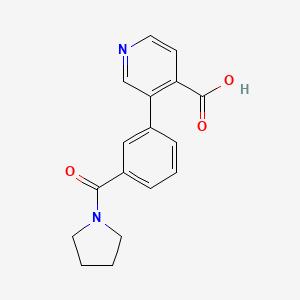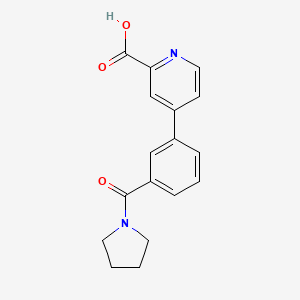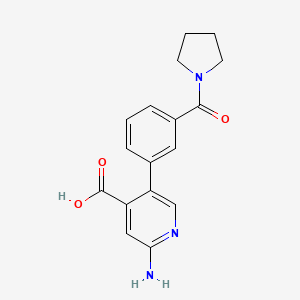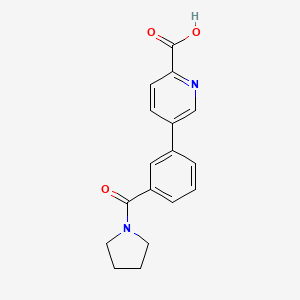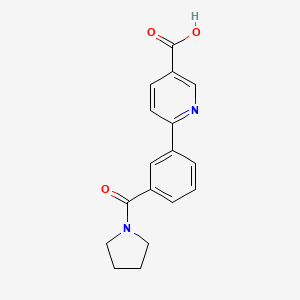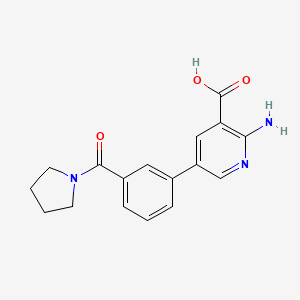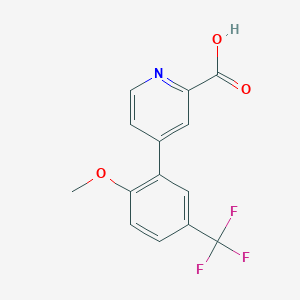
5-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% (5-MTN) is a synthetic compound that has been widely studied due to its potential applications in various fields. It is a derivative of nicotinic acid, and is known for its ability to act as an inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). 5-MTN has been studied for its potential to modulate the endocannabinoid system and its involvement in various biological processes.
科学研究应用
5-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has been studied for its potential applications in various fields, including pharmacology, neuroscience, and biochemistry. It has been used as a tool to study the endocannabinoid system and its involvement in various biological processes. It has also been used to study the role of FAAH and MAGL in modulating endocannabinoid levels in the brain. In addition, 5-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has been studied for its potential use in the treatment of various diseases, such as anxiety, depression, and drug addiction.
作用机制
5-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% acts as an inhibitor of FAAH and MAGL, two enzymes that are involved in the degradation of endocannabinoids. By inhibiting these enzymes, 5-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% increases the levels of endocannabinoids in the brain, which in turn modulates various biological processes. 5-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has been shown to bind to FAAH and MAGL with high affinity, and to inhibit the enzymatic activity of both enzymes.
Biochemical and Physiological Effects
5-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to increase the levels of endocannabinoids in the brain, which can lead to changes in behavior and physiology. In addition, it has been shown to reduce anxiety and depression-like behaviors in mice, and to reduce drug-seeking behaviors in rats.
实验室实验的优点和局限性
5-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is easy to synthesize. In addition, it has a high affinity for FAAH and MAGL, which makes it an ideal tool for studying the endocannabinoid system. However, it also has some limitations. It is a relatively new compound, and its long-term effects are still not completely understood. In addition, it has not been tested in humans, so its safety and efficacy in humans is not known.
未来方向
There are several potential future directions for the study of 5-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95%. One potential direction is to investigate the long-term effects of 5-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% on the endocannabinoid system. In addition, further research is needed to investigate the potential therapeutic applications of 5-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95%, such as its use in the treatment of anxiety, depression, and drug addiction. Another potential direction is to investigate the potential interactions between 5-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% and other drugs, as well as its potential side effects. Finally, further research is needed to investigate the potential applications of 5-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% in other fields, such as cancer research.
合成方法
5-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% can be synthesized using a variety of methods. One method involves the reaction of 2-methoxy-5-trifluoromethylphenyl bromide with nicotinic acid in acetonitrile. The reaction is carried out at room temperature and the product is then isolated by column chromatography. Other methods of synthesis include the reaction of 2-methoxy-5-trifluoromethylphenyl bromide with nicotinamide in dimethylformamide, and the reaction of 2-methoxy-5-trifluoromethylphenyl bromide with nicotinic acid hydrazide in dimethylsulfoxide.
属性
IUPAC Name |
5-[2-methoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c1-21-12-3-2-10(14(15,16)17)5-11(12)8-4-9(13(19)20)7-18-6-8/h2-7H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEWXUFNXIWFIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688386 |
Source


|
| Record name | 5-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261900-27-9 |
Source


|
| Record name | 5-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

